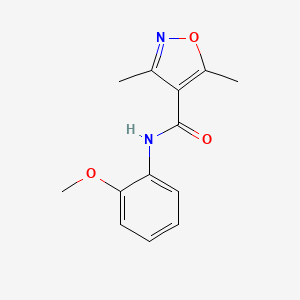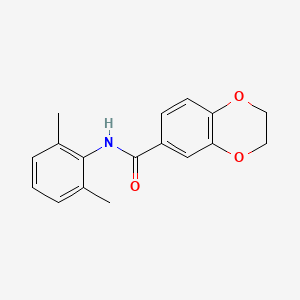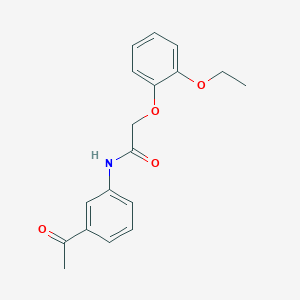
N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY 404187, is a compound that has been extensively studied in scientific research for its potential therapeutic effects. This compound belongs to the class of isoxazolecarboxamide derivatives and has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
This compound has shown promise as an antiparasitic agent. In a study by MDPI , it was characterized for its effect against Leishmania mexicana . Specifically, it inhibited the activity of recombinant L. mexicana arginase and demonstrated in vivo leishmanicidal activity. Further research could explore its potential in combating other parasitic infections.
Fluorescent Probe for Metal Ions
Another intriguing application lies in its use as a fluorescent probe. Researchers synthesized 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide , a derivative of this compound, which selectively detects Ni^2+ ions in mixed aqueous-organic solutions. Additionally, it has been explored for in vitro monitoring of nickel ions within living cells .
Wirkmechanismus
Target of Action
The compound N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a derivative of the N-methoxybenzyl-methoxyphenylethylamine (NBOMe) class of compounds . These compounds are known to act as agonists of the 5-HT2A receptors . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
The compound interacts with its target, the 5-HT2A receptors, and acts as an agonist . This means it binds to these receptors and activates them, mimicking the action of the natural ligand, serotonin . The activation of these receptors can lead to various downstream effects, including the production of hallucinogenic effects .
Biochemical Pathways
Upon activation of the 5-HT2A receptors, various biochemical pathways can be affected. This can result in increased production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and activation of protein kinase C (PKC) .
Pharmacokinetics
It is known that the bioavailability, absorption, and other adme properties of similar compounds can significantly impact their efficacy .
Result of Action
The activation of 5-HT2A receptors by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in cell signaling, gene expression, and neuronal activity . At the behavioral level, these changes can manifest as hallucinogenic effects .
Action Environment
The action, efficacy, and stability of N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the 5-HT2A receptors in different tissues .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWOXAPPCIESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)


![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)
![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)
![8-(3-hydroxybenzoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5673661.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)


![N-{3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]propyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5673693.png)
![2-(3-methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673711.png)
![4-methyl-2-[(4-methylbenzoyl)amino]-5-propyl-3-thiophenecarboxylic acid](/img/structure/B5673722.png)
![1,3,10-trimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5673730.png)
